Cas no 827611-49-4 (L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate])

L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate] structure
827611-49-4 structure
Product Name:L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate]
Numero CAS:827611-49-4
MF:C19H31N7O10S2
MW:581.620341539383
CID:683046
PubChem ID:11204019
Update Time:2025-04-19

L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate] Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Lysine,mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate]
    • Aztreonam lysinate
    • Aztreonam (lysine)
    • Aztreonam l-lysine salt
    • 827611-49-4
    • AZTREONAM LYSINE [EMA EPAR]
    • AZTREONAM L-LYSINE SALT [MI]
    • HY-129949
    • CS-0108853
    • L-LYSINE, MONO(2-(((Z)-(1-(2-AMINOTHIZOL-4-YL)-2-((2S,3S)-2-METHYL-4-OXO-1-SULFOAZETIDIN-3-YL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOATE
    • Cayston
    • Aztreonam lysine
    • XNM7LT65NP
    • AZTREONAM LYSINE [MART.]
    • AKOS040746610
    • Corus 1020
    • L-Lysine, mono(2-(((Z)-(1-(2-amino-4-thiazolyl)-2-(((2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoate)
    • CHEMBL3833340
    • AZTREONAM LYSINE [WHO-DD]
    • CORUS-1020
    • Corus1020
    • 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid
    • L-LYSINE, 2-(((Z)-(1-(2-AMINO-4-THIAZOLYL)-2-(((2S,3S)-2-METHYL-4-OXO-1-SULFO-3-AZETIDINYL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOATE (1:1)
    • Inchi: 1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1
    • Chiave InChI: KPPBAEVZLDHCOK-JHBYREIPSA-N
    • Sorrisi: S(N1C([C@H]([C@@H]1C)NC(/C(/C1=CSC(N)=N1)=N\OC(C(=O)O)(C)C)=O)=O)(=O)(=O)O.OC([C@H](CCCCN)N)=O

Proprietà calcolate

  • Massa esatta: 581.15738256g/mol
  • Massa monoisotopica: 581.15738256g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 12
  • Complessità: 914
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 328Ų
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.